molecular formula C22H23FN4O4S B2413718 ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 476449-93-1

ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2413718
CAS No.: 476449-93-1
M. Wt: 458.51
InChI Key: DFJYIBFGEYRTFC-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C22H23FN4O4S and its molecular weight is 458.51. The purity is usually 95%.
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Biological Activity

Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic compound belonging to the class of 1,2,4-triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The specific structural features of this compound, such as the fluorinated phenyl group and the triazole ring, are hypothesized to enhance its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C19H20FN3O3SC_{19}H_{20}FN_3O_3S, with a molecular weight of approximately 405.44 g/mol. The compound's structure is characterized by:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Fluorinated Phenyl Group : Enhances lipophilicity and potentially improves membrane permeability.
  • Thioether Linkage : Often associated with enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. This compound is expected to inhibit specific kinases involved in cancer progression such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Epidermal Growth Factor Receptor (EGFR)

In vitro studies on structurally similar compounds have shown cytotoxic effects against various human cancer cell lines. For example, fluorinated triazoles have demonstrated IC50 values in the micromolar range against breast cancer (MDA-MB 231), colon cancer (HCT116), and lung cancer (A549) cell lines

3
.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the thioether moiety in this compound may enhance its ability to disrupt cellular functions in bacterial and fungal pathogens. Studies have shown that similar compounds exhibit inhibitory effects against various microorganisms due to their interference with critical cellular processes .

Antioxidant Activity

Preliminary studies suggest that triazole compounds can possess antioxidant properties. This compound may demonstrate higher antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This activity is crucial for mitigating oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : A study conducted by Cheng et al. highlighted that fluorinated triazole analogs exhibited potent HER2 tyrosine kinase inhibition with IC50 values ranging from 16.6 µM to 31.6 µM against breast cancer cells .
  • Antimicrobial Testing : Dolzhenko et al. reported that a series of fluorinated triazoles showed moderate cytotoxicity against MCF-7 and HT29 cell lines with IC50 values around 33 µM .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)
Compound AAnticancerMDA-MB 23116.6
Compound BAntimicrobialE. coli25
Compound CAntioxidantDPPH AssayHigher than BHT

Properties

IUPAC Name

ethyl 2-[[4-(3-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-4-31-21(29)14(2)32-22-26-25-19(27(22)17-7-5-6-16(23)12-17)13-24-20(28)15-8-10-18(30-3)11-9-15/h5-12,14H,4,13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJYIBFGEYRTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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